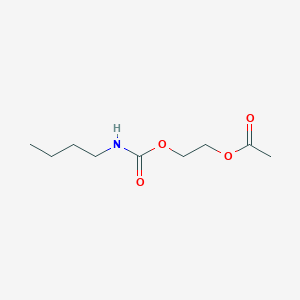
Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of carbamic acid, butyl-, 2-(acetyloxy)ethyl ester involves the esterification of carbamic acid derivatives. One common method includes the reaction of butyl carbamate with 2-(acetyloxy)ethyl chloride under basic conditions. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form carbamic acid and butyl alcohol.
Reduction: It can be reduced using lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of carbamic acid, butyl-, 2-(acetyloxy)ethyl ester involves its interaction with specific molecular targets. It can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property makes it useful in peptide synthesis and other organic reactions .
Comparación Con Compuestos Similares
Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester can be compared with other carbamate esters, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl carbamate: Contains an ethyl group instead of a butyl group.
Tert-butyl carbamate: Features a tert-butyl group, providing different steric properties.
These compounds share similar reactivity but differ in their physical properties and specific applications.
Propiedades
IUPAC Name |
2-(butylcarbamoyloxy)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-4-5-10-9(12)14-7-6-13-8(2)11/h3-7H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVJAIRCWYXPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














